molecular formula C4H10NiO5 B14789348 Nickel(II) acetate hydrate

Nickel(II) acetate hydrate

Cat. No.: B14789348
M. Wt: 196.81 g/mol
InChI Key: KPILVQXXHAIYBS-UHFFFAOYSA-N
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Description

Significance in Contemporary Inorganic and Materials Chemistry

The importance of nickel(II) acetate (B1210297) hydrate (B1144303) in modern chemistry is largely due to its role as a precursor for the synthesis of a wide array of nickel-containing materials with tailored properties. Its utility spans catalysis, materials science, and coordination chemistry.

In materials chemistry, nickel(II) acetate hydrate is extensively used to fabricate nanostructured materials. It is a common precursor for synthesizing nickel oxide (NiO) nanoparticles through various methods, including thermal decomposition, sol-gel processes, and using polymer matrices. sigmaaldrich.comtandfonline.comresearchgate.netresearchgate.netiaea.org These NiO nanoparticles are investigated for diverse applications such as in electrochromic devices, gas sensors, and as anode materials in lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com For instance, cubic NiO nanoparticles with diameters around 40–50 nm have been synthesized by the heat treatment of a nickel acetate/poly(vinyl acetate) precursor. researchgate.netresearchgate.netiaea.org Furthermore, it serves as a precursor for other nanomaterials like nickel diselenide (NiSe₂) through hydrothermal synthesis. sigmaaldrich.comsigmaaldrich.com

In the field of catalysis, nickel(II) acetate is a key component in preparing highly efficient catalysts. It is preferred over other nickel salts like nickel(II) nitrate (B79036) in certain applications because it tends to produce more homogeneously distributed metal particles on catalyst supports and does not release harmful NOx gases upon decomposition. researchgate.net These catalysts are vital in numerous organic reactions, including hydrogenation processes, such as the hydrogenation of fats and oils for the food industry. lookchem.comchemimpex.com

Moreover, this compound is a fundamental building block in coordination chemistry for creating complex structures. It is used in the synthesis of polynuclear-nickel polyoxotungstate cluster compounds, which are of interest for the design of molecular magnets with potential applications in data storage and quantum computing. atamanchemicals.comlookchem.comsigmaaldrich.comfishersci.sethermofisher.com It is also employed in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. mdpi.comnih.govrsc.orgresearchgate.netacs.org For example, nitrogen-rich MOFs of nickel(II) have been shown to be highly efficient catalysts for the chemical fixation of carbon dioxide. nih.govrsc.org

Historical Context of this compound Research

The history of nickel chemistry dates back to the discovery of the element by Alex Constedt in 1751. americanelements.com However, the specific investigation and application of its compounds like nickel(II) acetate evolved over time. Early research focused on basic synthesis and characterization. The preparation of nickel(II) acetate by reacting nickel carbonate with acetic acid is a long-established method. wikipedia.org

Structural elucidation was a significant milestone in the historical research of this compound. X-ray crystallography studies in the mid-20th century, notably by van Niekerk and Schoening in 1953, revealed the detailed octahedral structure of the tetrahydrate form, showing the coordination of the central nickel ion with water molecules and acetate ligands. wikipedia.orgcore.ac.uk These structural studies were crucial for understanding the compound's reactivity and its behavior in various chemical systems. Early investigations also explored its magnetic properties, which laid the groundwork for later research into molecular magnets. core.ac.ukmst.edu

The catalytic properties of nickel began to be systematically explored in the late 19th and early 20th centuries. Paul Sabatier's Nobel Prize-winning work on the hydrogenation of organic compounds using finely divided metals, including nickel, marked a pivotal moment in catalysis. shenvilab.org While his initial work did not specifically use nickel acetate, it opened the door for the investigation of various nickel compounds as catalyst precursors. The "Nickel Effect," discovered by Ziegler and Wilke, which involved the nickel-catalyzed dimerization of ethylene (B1197577), further spurred research into organonickel chemistry and the development of specific nickel catalysts derived from precursors like nickel(II) acetate. shenvilab.org

Scope and Research Imperatives for this compound Systems

Current and future research involving this compound is driven by the demand for advanced materials with enhanced performance, sustainability, and efficiency. The scope of research is broad, with several key imperatives.

Energy Storage and Conversion: A primary research focus is the development of high-performance materials for energy applications. Nickel(II) acetate is a key precursor for synthesizing nickel oxide and nickel hydroxide (B78521) nanostructures used in supercapacitors and batteries. sigmaaldrich.comchemimpex.com Research is aimed at controlling the morphology and crystal structure of these nanomaterials to improve energy density, power density, and cycling stability. For example, creating ultrathin nanosheet arrays on conductive substrates like nickel foam is a promising strategy for high-performance supercapacitors. americanelements.com

Advanced Catalysis: The development of more efficient, selective, and environmentally friendly catalysts is a continuing imperative. Research focuses on using nickel(II) acetate to create catalysts with well-defined active sites. researchgate.net This includes its use in synthesizing single-atom catalysts and catalysts for green chemistry applications, such as the conversion of CO2 into valuable chemicals like cyclic carbonates. nih.govrsc.org The advantage of using nickel(II) acetate over precursors like nickel nitrate, due to better metal dispersion and avoidance of toxic byproducts, continues to be an important area of study. researchgate.net

Molecular Magnetism and Spintronics: The synthesis of novel molecular magnets from precursors like nickel(II) acetate remains a significant research area. lookchem.comsigmaaldrich.comfishersci.se The goal is to design and construct complex polynuclear clusters with specific magnetic properties for applications in high-density information storage and quantum computing.

Metal-Organic Frameworks (MOFs): The use of nickel(II) acetate in the synthesis of novel MOFs is a rapidly expanding field. mdpi.comresearchgate.net Research imperatives include designing MOFs with tunable porosity, flexibility, and functionality for specific applications such as selective gas separation (e.g., C2H2/CO2), and the recovery of metals from waste streams, contributing to a circular economy. researchgate.netacs.org

Interactive Data Table: Research Applications of this compound

Research AreaApplicationKey Findings/GoalsReferences
Materials Science Precursor for Nickel Oxide (NiO) NanoparticlesSynthesis of nanoparticles for use in batteries, gas sensors, and electrochromic devices. sigmaaldrich.comtandfonline.comresearchgate.net
Catalysis Catalyst Precursor for HydrogenationCreates catalysts with high metal dispersion for efficient hydrogenation of organic compounds. lookchem.comresearchgate.netchemimpex.com
Coordination Chemistry Synthesis of Molecular MagnetsFormation of polynuclear-nickel polyoxotungstate clusters for data storage applications. lookchem.comsigmaaldrich.comfishersci.se
Energy Storage Supercapacitor and Battery ElectrodesDevelopment of nanostructured nickel hydroxides and oxides for enhanced energy storage performance. americanelements.comsigmaaldrich.comchemimpex.com
Environmental Chemistry CO₂ FixationUse in nitrogen-rich MOFs to catalyze the conversion of CO₂ into cyclic carbonates. nih.govrsc.org

Properties

Molecular Formula

C4H10NiO5

Molecular Weight

196.81 g/mol

IUPAC Name

acetic acid;nickel;hydrate

InChI

InChI=1S/2C2H4O2.Ni.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2

InChI Key

KPILVQXXHAIYBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.O.[Ni]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Nickel Ii Acetate Hydrate

Optimized Synthesis Protocols for Nickel(II) Acetate (B1210297) Hydrate (B1144303)

The production of crystalline nickel(II) acetate hydrate involves specific reaction pathways and is highly dependent on the reaction conditions to ensure desired product characteristics.

Reaction Pathways for Crystalline this compound Formation

Several methods exist for the synthesis of this compound. A common laboratory and industrial-scale preparation involves the reaction of nickel(II) carbonate or nickel(II) hydroxide (B78521) with acetic acid. wikipedia.orglookchem.com The general reactions are as follows:

From Nickel(II) Carbonate: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂ wikipedia.org

From Nickel(II) Hydroxide: Ni(OH)₂ + 2CH₃COOH → (CH₃COO)₂Ni + 2H₂O lookchem.com

Another approach involves the reaction of other nickel salts, such as nickel chloride, nickel sulfate (B86663), or nickel nitrate (B79036), with acetic acid or an acetate salt. crystalls.info For instance, the reaction between nickel nitrate and sodium acetate in an aqueous solution yields a precipitate of nickel(II) acetate. crystalls.info

Table 1: Selected Reaction Pathways for this compound

ReactantsProductsReference
Nickel(II) carbonate, Acetic acid, WaterNickel(II) acetate tetrahydrate, Carbon dioxide wikipedia.org
Nickel(II) hydroxide, Acetic acidNickel(II) acetate, Water lookchem.com
Nickel nitrate, Sodium acetateNickel(II) acetate, Sodium nitrate crystalls.info

A detailed crystallization method involves mixing basic nickel carbonate with a 15% mass concentration solution of acetic acid. guidechem.com The resulting nickel acetate solution is then filtered to achieve a pH of 4.2. guidechem.com This solution is concentrated and then treated with a concentrated solution of glacial acetic acid at 80°C for 50 minutes. guidechem.com A controlled cooling process to 23°C over several hours induces crystallization. guidechem.com

Influence of Reaction Conditions on Product Characteristics

The characteristics of the final this compound product are significantly influenced by various reaction parameters, including pH, temperature, and stirring speed.

The pH of the reaction mixture is a critical factor. A pH of 4.0 ± 0.1 is considered optimal for producing ultrafine powdery nickel acetate. google.com If the pH is too high, it can lead to the emulsification of nickelous acetate, while a pH that is too low can hinder uniform drying of the product. google.com

Temperature also plays a crucial role. The synthesis is often carried out at a controlled temperature, for instance, not exceeding 40°C during the reaction of basic nickel carbonate with glacial acetic acid. google.com During crystallization, a specific temperature profile, such as holding at 80°C and then gradually cooling, is employed to control crystal size and morphology. guidechem.com Heating a solution of nickel(II) acetate can lead to hydrolysis and the deposition of nickel hydroxide. lookchem.comcrystalls.info The dehydration of the tetrahydrate begins at approximately 85°C under vacuum. sciencemadness.org

Stirring speed during the reaction and crystallization process also impacts the product. A stirring speed of 80–85 revolutions per minute is recommended during the synthesis from basic nickel carbonate to ensure a complete reaction. google.com

This compound as a Versatile Precursor in Advanced Chemical Synthesis

This compound serves as a valuable starting material for the synthesis of a wide array of nickel-based compounds, including coordination complexes with varying nuclearity. lookchem.comfuncmater.com

Precursor for Nickel-Based Coordination Complexes

The acetate ligands in this compound can be readily displaced by other ligands, making it an excellent precursor for the synthesis of various coordination complexes.

This compound is a common precursor for the synthesis of dinuclear nickel(II) complexes. In these reactions, the acetate group can either be completely replaced by a bridging ligand or can act as a bridging ligand itself. For example, the reaction of H₂salophan (N,N'-bis(2-hydroxybenzyl)-o-phenylenediamine) with nickel(II) acetate tetrahydrate can produce a dinuclear complex, Ni₂(Hsalophan)₂(OAc)₂. rsc.org Similarly, dinuclear nickel(II) complexes with bridging arylphosphinato ligands have been synthesized from nickel(II) precursors. uni-heidelberg.denih.gov Another example is the formation of a dinuclear nickel(II) complex with 3-hydroxyl-1,5-diazacycloheptane-N,N'-diacetate, where two ligands bridge two nickel(II) atoms. oriprobe.com

Nickel(II) acetate tetrahydrate has been successfully employed in the synthesis of more complex supramolecular structures, such as trinuclear nickel(II) complexes. A notable example is the synthesis of a trinuclear Ni(II) complex, {[NiL(EtOH)(μ-OAc)]₂Ni}·EtOH, through the reaction of nickel(II) acetate tetrahydrate with the Salamo-type ligand 5-methoxy-4'-bromo-2,2'-[ethylenedioxybis(nitrilomethylidyne)]diphenol (H₂L). asianpubs.orgasianpubs.org In this structure, the central nickel atom is coordinated to oxygen atoms from two ligand units and two bridging acetate anions. asianpubs.orgasianpubs.org Another trinuclear nickel complex has been synthesized using a bidentate salicylaldimine ligand, resulting in a centrosymmetric structure with a central nickel atom coordinated to six oxygen atoms. mdpi.com

Table 2: Examples of Nickel Complexes Synthesized from this compound

Complex TypeLigandResulting ComplexReference
DinuclearN,N'-bis(2-hydroxybenzyl)-o-phenylenediamine (H₂salophan)Ni₂(Hsalophan)₂(OAc)₂ rsc.org
Dinuclear3-hydroxyl-1,5-diazacycloheptane-N,N'-diacetateNi₂(C₉H₁₄N₂O₅)₂·2H₂O oriprobe.com
Trinuclear5-methoxy-4'-bromo-2,2'-[ethylenedioxybis(nitrilomethylidyne)]diphenol (H₂L){[NiL(EtOH)(μ-OAc)]₂Ni}·EtOH asianpubs.orgasianpubs.org
Trinuclear(E)-2-(((3,4-dimethylphenyl)imino)methyl)phenol[Ni₃L₆]•1.56CH₂Cl₂ mdpi.com
Formation of Polymeric and Chain Coordination Materials

This compound serves as a versatile precursor for the synthesis of coordination polymers (CPs), where organic ligands bridge nickel centers to form extended one-, two-, or three-dimensional networks. The selection of the organic linker and reaction conditions, such as temperature and solvent, dictates the final architecture and properties of the material.

A tri-nuclear nickel(II) coordination polymer, [Ni₃(μ₃-O)(as-H₂bptc)₂(4,4′-bpy)₂(H₂O)₄]n, was synthesized under hydrothermal conditions using nickel(II) acetate. researchgate.net This compound features a structure built from asymmetrical 2,3,3′,4′-biphenyl tetracarboxylic acid (H₄bptc) and 4,4′-bipyridine (4,4'-bpy) ligands, resulting in a slice layer stacked combination structure. researchgate.net Another example involves the reaction of nickel(II) maleate (B1232345), formed in situ or pre-synthesized, with 4′-phenyl-2,2′:6′,2″-terpyridine (L) to yield a 1D coordination polymer. documentsdelivered.com In this structure, L-Ni(II) nodes are bridged by maleate ligands, with each nickel atom being five-coordinate, chelated by three nitrogen atoms from the terpyridine ligand and two oxygen atoms from the maleate groups. documentsdelivered.com The self-assembly of nickel(II) ions from sources like nickel(II) acetate with ligands such as adamantane-1,3-dicarboxylate (B14756721) and N-(pyridin-3-yl)isonicotinamide can also form complex layered coordination polymers with a (4,4) grid topology. researchgate.net The design of such polymers can be approached through various strategies, including the metalloligand and columnar-layered strategies, to create materials with specific chelated units. rsc.org

Synthesis of Schiff Base Complexes

Nickel(II) acetate is a common starting material for the synthesis of a wide array of nickel(II) Schiff base complexes. These reactions typically involve the condensation of an aldehyde or ketone with a primary amine in the presence of the nickel salt, which templates the formation of the Schiff base ligand and coordinates to it.

For instance, two new nickel(II) complexes, Ni(L¹)₂(1) and Ni(L²)₂·CH₂Cl₂ (2), were prepared by reacting nickel(II) acetate tetrahydrate with benzothiadiazole Schiff base ligands in the presence of triethylamine. rsc.org The resulting complexes feature a distorted octahedral environment around the nickel(II) ion, induced by the tridentate NNO chelate ligands. rsc.org In another study, the reaction of nickel(II) acetate with a tridentate O,N,O-chelating Schiff base led to monomeric square planar complexes. fzu.cz The choice of solvent and co-ligands can further influence the final structure, leading to octahedral or even tri- and tetranuclear coordination compounds. fzu.cz

The synthesis of complex [Ni(HL1)₂(OAc)₂] was achieved by adding nickel(II) acetate tetrahydrate to an ethanol (B145695) solution of the Schiff base ligand HL1 ((E)-1-((1-(2-hydroxyethyl)-1H-pyrazol-5-ylimino)methyl)-naphthalen-2-ol) and refluxing the mixture. nih.gov This demonstrates that the acetate ions from the precursor can remain in the final coordination sphere. nih.gov Similarly, nickel(II) acetate can be reacted with pyrrole-2-carboxaldehyde and various diamines to produce distinct Ni(II)-Schiff base complexes, with the resulting geometry, such as square planar, being influenced by the specific diamine used. researchgate.net

Synthesis of Polynuclear-Nickel Polyoxotungstate Cluster Compounds

Nickel(II) acetate is utilized in the synthesis of complex, high-nuclearity polyoxometalates (POMs), specifically polynuclear-nickel polyoxotungstate clusters. sigmaaldrich.com These syntheses often involve the reaction of a lacunary (defect) polyoxotungstate precursor with a simple nickel salt in a buffered aqueous solution. The acetate can act as a pH buffer, a ligand incorporated into the final cluster structure, or both.

Research has shown the synthesis of octanuclear and nonanuclear Ni(II)-substituted polyoxometalate compounds. nih.govacs.org For example, the octanuclear complex Na₁₅[Na{(A-α-SiW₉O₃₄)Ni₄(CH₃COO)₃(OH)₃}₂]·4NaCl·36H₂O was synthesized, featuring two {Ni₄} subunits connected by a sodium-centered acetate group, {Na(CH₃COO)₆}. nih.govacs.org In this structure, the acetato ligands are integral, bridging the paramagnetic nickel centers within each subunit. nih.govacs.org These complex syntheses demonstrate that while compounds may decompose in pure water, they can be stabilized in an acetate medium at a controlled pH. nih.gov The reaction of Na₁₀[α-SiW₉O₃₄]·18H₂O with nickel salts in aqueous solution can lead to high-nuclearity clusters, where carbonate or other ligands might also be incorporated to stabilize the final structure. figshare.comresearchgate.net

Precursor for Advanced Nickel-Based Nanomaterials

This compound is a key precursor for creating advanced nickel-based nanomaterials, particularly nickel oxide (NiO) nanoparticles. Its solubility in water and various polar solvents, combined with its decomposition to nickel oxide upon heating, makes it suitable for a range of synthetic techniques. sigmaaldrich.comamericanelements.com

Synthesis of Nickel Oxide Nanoparticles

Nickel(II) acetate tetrahydrate is widely employed as a precursor for synthesizing nickel oxide (NiO) nanoparticles through various routes, including thermal decomposition and wet chemical methods. sigmaaldrich.comtandfonline.com The thermal decomposition of nickel acetate tetrahydrate at elevated temperatures (e.g., 500°C) in an air atmosphere yields cubic crystalline NiO nanoparticles. tandfonline.com The properties of the resulting nanoparticles, such as size and crystallinity, depend heavily on the synthetic method and conditions.

Wet Chemical Methods for NiO Nanoparticle Synthesis

Wet chemical methods offer excellent control over the size, morphology, and properties of the resulting NiO nanoparticles. Nickel(II) acetate is a preferred precursor for these techniques due to its good solubility. researchgate.net

A simple wet chemical method involves dissolving nickel(II) acetate tetrahydrate in a solvent like ethanol, followed by the dropwise addition of a precipitating agent such as ammonia (B1221849) (NH₄OH). semanticscholar.org This process first precipitates a Ni(OH)₂ precursor, which is then collected, dried, and calcined at a relatively low temperature (e.g., 300°C) to yield ultrafine, spherical NiO nanoparticles with a hexagonal structure. semanticscholar.org The sol-gel process is another effective wet chemical route where nickel(II) acetate can be used as the metal source. ijirmps.org This involves hydrolysis and condensation to form a gel, which upon calcination, produces NiO nanoparticles. ijirmps.org

MethodPrecursorReagents/SolventCalcination Temp. (°C)Resulting Particle Size (nm)
Wet Chemical PrecipitationNickel(II) acetate tetrahydrateEthanol, Ammonia (NH₄OH)3005-15 semanticscholar.org
Thermal DecompositionNickel acetate tetrahydrateAir atmosphere50021-63 tandfonline.com
Polymer-Matrix Assisted Synthesis of NiO Nanoparticles

The use of a polymer matrix during synthesis is a strategy to control particle growth and prevent agglomeration, leading to well-dispersed nanoparticles with uniform size.

A notable example is the synthesis of cubic NiO nanoparticles using a mixture of nickel(II) acetate and poly(vinyl acetate) (PVAc) as the precursor. researchgate.netresearchgate.netchesci.comosti.gov In this method, nickel(II) acetate tetrahydrate is dissolved in 2-methoxyethanol (B45455), and this solution is mixed with a PVAc solution in N,N-dimethylformamide. researchgate.net The resulting composite mixture is heated to remove solvents, and the subsequent solid mass is ground and calcined at 723 K (450°C). researchgate.netresearchgate.net The PVAc polymer plays a crucial role in forming well-dispersed nanoparticles by coordinating with the nickel ions in the precursor mixture, which prevents aggregation during the heat treatment and leads to uniformly sized NiO particles. researchgate.net This synthesis has been shown to produce cubic NiO nanoparticles with a uniform size distribution of around 40–50 nm. researchgate.netosti.gov

MethodNickel PrecursorPolymer MatrixSolventCalcination Temp. (K)Resulting Particle Size (nm)
Polymer-Matrix AssistedNickel(II) acetate tetrahydratePoly(vinyl acetate) (PVAc)2-methoxyethanol, DMF72340-50 researchgate.netresearchgate.net
Thermal Decomposition Routes to NiO Nanoparticles

Thermal decomposition of nickel(II) acetate tetrahydrate is a direct and effective method for synthesizing nickel oxide (NiO) nanoparticles. When heated in an air atmosphere, the hydrated salt undergoes dehydration followed by the decomposition of the acetate group to yield NiO. researchgate.net

The process typically involves heating the nickel acetate precursor at elevated temperatures, often around 500°C, to ensure complete decomposition and the formation of the crystalline NiO phase. tandfonline.com The resulting NiO nanoparticles exhibit a cubic crystalline structure. tandfonline.com The size of the synthesized nanoparticles can be influenced by the decomposition temperature, with a study showing an increase in particle size from 5 to 25 nm as the temperature was raised from 350 to 500°C. core.ac.uk

A thermogravimetric analysis (TGA) reveals that the dehydration of nickel(II) acetate tetrahydrate occurs between 118 and 137°C. researchgate.net This is followed by the major decomposition of the acetate group at approximately 350°C, leading to the formation of NiO in an air atmosphere. researchgate.net The decomposition in an inert atmosphere, such as helium, can also yield NiO, though the reaction pathway may involve additional steps. researchgate.net

Researchers have also investigated the thermal decomposition of nickel acetate hexaammine in air, which results in the formation of Ni/NiO nanopowders. core.ac.uk The optimal temperature for this process to obtain Ni/NiO nanopowder was identified as 400°C. core.ac.uk

Table 1: Synthesis of NiO Nanoparticles via Thermal Decomposition

PrecursorDecomposition TemperatureAtmosphereResulting MaterialAverage Particle Size
Nickel(II) acetate tetrahydrate500°CAirNiO nanoparticles (cubic)21–63 nm tandfonline.com
Nickel(II) acetate tetrahydrate350-500°CAirNiO nanoparticles5-25 nm core.ac.uk
Nickel acetate hexaammine400°CAirNi/NiO nanopowder-
Synthesis of Metallic Nickel Nanoparticles

Nickel(II) acetate is a common precursor for the synthesis of metallic nickel nanoparticles (Ni-NPs) through chemical reduction methods. mdpi.com The synthesis often involves dissolving nickel(II) acetate in a suitable solvent and introducing a reducing agent to reduce the Ni(II) ions to metallic nickel (Ni(0)).

The morphology and size of the resulting Ni-NPs can be controlled by varying reaction parameters such as the molar ratio of the reducing agent to the nickel salt. ijtrd.com For instance, different morphologies, including star-like and spherical shapes, have been observed by adjusting the hydrazine-to-nickel ion ratio. ijtrd.com The use of surfactants and polymers, like sodium dodecyl sulfate (SDS) and polyvinylpyrrolidone (B124986) (PVP), can also influence the particle size and prevent agglomeration. banglajol.info

Thermal decomposition of nickel(II) acetate in a hydrogen atmosphere is another route to produce metallic nickel. researchgate.net TGA studies show that the decomposition in hydrogen at around 350°C leads to the formation of metallic Ni. researchgate.net

Table 2: Synthesis of Metallic Nickel Nanoparticles

PrecursorReducing Agent/MethodKey ParametersResulting Nanoparticle Characteristics
Nickel(II) acetateHydrazineAlkaline mediumCrystalline, face-centered cubic structure ijtrd.com
Nickel(II) acetateHydrazineMolar ratio of N₂H₄/Ni²⁺Star-like (70-90 nm) or spherical (50-80 nm) ijtrd.com
Nickel(II) acetateHydrazine with SDS/PVPTemperature (60-100°C)Spherical particles as fine as 10 nm banglajol.info
Nickel(II) acetate tetrahydrateThermal decompositionHydrogen atmosphere (~350°C)Metallic Ni researchgate.net
Synthesis of Nickel Hydroxide Nanostructures

This compound is a key starting material in the synthesis of various nickel hydroxide (Ni(OH)₂) nanostructures, which are important in applications such as batteries and supercapacitors. kashanu.ac.irnih.gov Hydrothermal and microwave-assisted methods are commonly employed for this purpose.

In a typical hydrothermal synthesis, an aqueous solution of nickel(II) acetate tetrahydrate is reacted with a base, often in the presence of morphology-directing agents. researchgate.net For example, α-Ni(OH)₂ flower-like nanostructures have been synthesized using ethylene-1,2-diamine, hexamethylenetetramine, and cetyltrimethylammonium bromide (CTAB) as directing agents. researchgate.net The reaction temperature and the concentration of these agents are critical parameters for controlling the final morphology and phase purity. researchgate.net

Microwave-assisted synthesis offers a rapid route to Ni(OH)₂ nanostructures. nih.gov For instance, pure α-Ni(OH)₂ nanoflakes have been synthesized in just 10 minutes at 150°C using nickel acetate tetrahydrate without the need for surfactants. nih.gov The resulting nanoflakes exhibit a high surface area, which is beneficial for electrochemical applications. nih.gov The α-phase of Ni(OH)₂ is known to have a higher theoretical electrochemical capacity compared to the β-phase. nih.gov

The presence of the acetate ion itself can act as a "soft" ligand, influencing the crystal structure and electrochemical properties of the precipitated nickel hydroxide. uran.ua

Table 3: Synthesis of Nickel Hydroxide Nanostructures

Synthetic MethodPrecursorReagents/AdditivesKey ParametersResulting Nanostructure
HydrothermalNickel(II) acetate tetrahydrateEthylene-1,2-diamine, HMT, CTABVariesα-Ni(OH)₂ flower-like nanostructures researchgate.net
Microwave-assistedNickel(II) acetate tetrahydrateNone150°C, 10 minα-Ni(OH)₂ nanoflakes nih.gov
HydrothermalVarious nickel precursorsSurfactants (SDS, CTAB, etc.)180°C, 5hVarious Ni(OH)₂ morphologies kashanu.ac.ir
Synthesis of Nanostructured Nickel Diselenide

Nickel(II) acetate serves as a precursor for the synthesis of nanostructured nickel diselenide (NiSe₂), a material with potential applications in areas like supercapacitors. researchgate.net The synthesis is often carried out via hydrothermal or colloidal methods.

In a simple hydrothermal method, nickel(II) acetate tetrahydrate is reacted with selenium powder at elevated temperatures, for instance, 200°C for 5 hours, to produce cubic-structured NiSe₂. researchgate.net Another approach involves a modified colloidal synthesis where nickel acetate is reacted with a selenium precursor, such as trioctylphosphine (B1581425) selenide (B1212193) (TOPSe), at a lower temperature of 150°C. cuny.eduresearchgate.net This method can yield NiSe₂ nanorods with a high aspect ratio, stabilized by a capping agent like oleic acid. cuny.eduresearchgate.net

The structural and morphological characteristics of the synthesized NiSe₂ can be controlled by the reaction parameters. X-ray diffraction (XRD) and transmission electron microscopy (TEM) are crucial techniques for characterizing the crystal structure and morphology of the resulting nanostructures. cuny.eduresearchgate.net

Precursor for Nickel-Containing Thin Films and Coatings

Nickel(II) acetate is a valuable precursor for the deposition of nickel-containing thin films and coatings through various techniques, including Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and spray pyrolysis. daneshyari.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

While nickel(II) acetate itself is not always the direct precursor in CVD and ALD due to potential oxygen contamination, related nickel compounds derived from it or used in similar processes are noteworthy. nih.gov For instance, nickel acetylacetonate (B107027) (Ni(acac)₂), which shares the acetylacetonate ligand structure, is used in CVD processes. nih.gov The deposition of metallic nickel films from Ni(acac)₂ in ethanol has been studied, where the concentration of the precursor and the presence of water can influence the film's composition and growth rate. nih.gov

In the broader context of ALD, the development of oxygen-free nickel precursors is crucial to avoid the formation of nickel oxide impurities. nih.gov While nickel acetate contains oxygen, the challenges associated with it have spurred research into alternative precursors like nickel amidinates and cyclopentadienyl (B1206354) complexes for depositing high-purity nickel films. nih.govresearchgate.net

Spray Pyrolysis Deposition of Nickel Oxide Thin Films

Spray pyrolysis is a cost-effective and scalable technique for depositing thin films, and nickel(II) acetate is a suitable precursor for creating nickel oxide (NiO) thin films. daneshyari.comresearchgate.net The process involves spraying a solution of nickel(II) acetate tetrahydrate onto a heated substrate. daneshyari.com The aerosolized droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of a solid NiO film.

The properties of the deposited NiO films, such as their structural and optical characteristics, are influenced by deposition parameters like the substrate temperature and the concentration of the precursor solution. davidpublisher.comdavidpublisher.com For example, NiO thin films with a cubic structure and a preferred (111) orientation have been successfully deposited using this method. researchgate.netdavidpublisher.com The deposition temperature is a critical factor, with studies often conducted at temperatures around 450-500°C. researchgate.netdavidpublisher.com The deposition rate can also affect the crystallite size of the resulting film. researchgate.net

Table 4: Spray Pyrolysis Deposition of NiO Thin Films

PrecursorSubstrate TemperatureKey ParametersResulting Film Characteristics
Nickel(II) acetate tetrahydrate450°CDeposition rate (20-80 ml)Nanocrystalline cubic structure, (111) orientation researchgate.net
Nickel nitrate hexahydrate500°CSolution concentration (0.1 M)Cubic structure, (111) orientation, optical gap of 3.6 eV davidpublisher.comdavidpublisher.com
Sol-Gel Method for Nickel-Doped Thin Films

The sol-gel method is a versatile and widely employed technique for the fabrication of nickel-doped thin films, with this compound serving as a common and effective nickel precursor. researchgate.netsigmaaldrich.com This process allows for excellent control over the film's composition, microstructure, and, consequently, its physical and chemical properties. The general methodology involves the creation of a stable sol, which is a colloidal suspension of solid particles in a liquid, followed by its deposition onto a substrate and subsequent heat treatment (annealing) to form the final solid film.

The synthesis of the sol typically begins with dissolving nickel(II) acetate tetrahydrate in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. mdpi.comui.ac.id A complexing agent, such as monoethanolamine (MEA), is frequently added to the solution to enhance the stability of the sol and prevent the premature precipitation of nickel species. mdpi.com The resulting homogenous solution forms the basis for the thin film deposition, which can be carried out using various techniques, including spin coating or dip coating. mdpi.comacademax.comaip.org

After the deposition of the wet film, a crucial step is the annealing process, which involves heating the film at specific temperatures. This thermal treatment serves multiple purposes: it removes residual organic compounds, facilitates the decomposition of the acetate precursor, and promotes the crystallization of the desired nickel-containing oxide phase within the film. mdpi.comchem-soc.si The annealing temperature has a profound impact on the structural, optical, and electrical properties of the resulting thin films.

Research Findings on the Effect of Annealing Temperature

Studies have systematically investigated the influence of annealing temperature on the properties of nickel oxide (NiO) thin films prepared via the sol-gel method using nickel(II) acetate. The findings consistently demonstrate that as the annealing temperature increases, there are significant changes in the film's characteristics.

For instance, X-ray diffraction (XRD) analyses have shown that the crystallinity and grain size of NiO films tend to increase with higher annealing temperatures up to an optimal point. academax.comaip.org One study found the optimum process temperature to be around 800°C for achieving the largest grain size and strongest (200) diffraction peak intensity. academax.com Beyond this temperature, a decrease in these properties was observed. academax.com

The optical properties of the films are also highly dependent on the annealing temperature. The optical band gap of sol-gel derived NiO films has been observed to decrease as the annealing temperature increases. mdpi.comaip.org This change is often attributed to the growth of crystallite size and a reduction in film porosity. mdpi.com Furthermore, the transparency of the films can be affected, with some studies reporting a decrease in transmittance at higher annealing temperatures. mdpi.com

The electrical conductivity of these p-type semiconducting films is also influenced by the thermal treatment. Research has shown that the specific resistivity of NiO thin films can be significantly lowered by optimizing the annealing process, making them suitable for applications such as hole transport layers in solar cells. mdpi.comresearchgate.net

Table 1: Effect of Annealing Temperature on the Properties of Sol-Gel Derived Nickel Oxide Thin Films from Nickel(II) Acetate Precursor

Annealing Temperature (°C)PropertyObservationReference
200 - 500Structural PropertiesFormation of NiO phase is confirmed at 400°C. mdpi.com
350 - 600Structural PropertiesLattice constant of approximately 4.179 nm, consistent with cubic NiO. aip.org
400 - 800Structural PropertiesGrain size and (200) diffraction peak intensity increase up to 800°C. academax.com
200 - 500Optical PropertiesOptical band gap decreases from 3.92 eV to 3.68 eV with increasing temperature. mdpi.comresearchgate.net
350 - 600Optical PropertiesBand gap decreases from 3.75 eV to 3.66 eV with increasing temperature. aip.org
200 - 500Optical PropertiesTransparency reaches up to 90% at 200°C and decreases to 76-78% at 500°C. mdpi.comresearchgate.net
200 - 500Electrical PropertiesGood p-type electrical conductivity with a specific resistivity of about 4.8 × 10⁻³ Ω·cm. mdpi.comresearchgate.net

Precursor for Metal-Organic Frameworks (MOFs)

This compound is a valuable precursor in the synthesis of nickel-based Metal-Organic Frameworks (Ni-MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the nickel precursor is critical as it can influence the reaction kinetics, the resulting MOF structure, and its properties. Nickel(II) acetate is often favored due to its good solubility in common solvents and its ability to readily provide Ni(II) ions for coordination with organic linkers.

Hydrothermal and Solvothermal Synthesis of Ni-MOFs

Hydrothermal and solvothermal synthesis are the most common methods for the preparation of Ni-MOFs from this compound. These techniques involve reacting the nickel salt and the organic linker in a sealed vessel under elevated temperature and pressure. The primary difference between the two methods lies in the solvent used: water for hydrothermal synthesis and a non-aqueous solvent for solvothermal synthesis.

In a typical solvothermal synthesis, nickel(II) acetate is dissolved in a solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), along with the desired organic linker. springerprofessional.deacs.org The mixture is then heated in an autoclave for a specific period, during which the crystallization of the Ni-MOF occurs. The temperature and duration of the synthesis are critical parameters that can be tuned to control the size, morphology, and crystallinity of the resulting MOF. springerprofessional.de For example, studies have shown that the morphology of a Ni-MOF can be controlled to form rod-like structures with high crystallinity. ajol.inforesearchgate.net

While less specifically detailed for Ni-MOFs with nickel(II) acetate in the provided search results, the principle of hydrothermal synthesis is similar. Nickel(II) acetate tetrahydrate can be used as a precursor material in hydrothermal synthesis for other nanostructured materials, and this principle extends to MOF synthesis. sigmaaldrich.com The choice between hydrothermal and solvothermal methods often depends on the solubility of the reactants and the desired properties of the final MOF.

Mechanochemical Synthesis of Ni-MOFs (Ball Milling)

Mechanochemical synthesis, particularly through ball milling, has emerged as a rapid, efficient, and environmentally friendly alternative for the production of Ni-MOFs. nih.govresearchgate.net This solvent-free or low-solvent method involves the grinding of solid reactants, in this case, this compound and the organic linker, in a milling vessel with grinding media (balls). The mechanical energy supplied during milling induces chemical reactions and the formation of the MOF structure.

A significant advantage of this method is the remarkably short reaction times. Research has demonstrated the successful synthesis of a Ni-MOF in as little as one minute without the need for any solvents or additives. nih.govresearchgate.net The crystal water present in the nickel(II) acetate tetrahydrate precursor can be sufficient to facilitate the formation of the MOF. researchgate.net The frequency of the milling and the duration of the process can be adjusted to influence the reaction rate and the yield of the product. nih.govresearchgate.net This method is not only time-efficient but also scalable, making it an attractive approach for the large-scale production of Ni-MOFs. nih.govresearchgate.net The mechanochemical approach can also be used for the post-synthetic modification of MOFs, such as incorporating nickel species into existing frameworks. uco.esmdpi.comresearchgate.net

Synthesis of Specific Nickel Fumarate (B1241708) MOFs

Nickel(II) acetate is a suitable precursor for the synthesis of specific Ni-MOFs, such as those based on fumaric acid as the organic linker. A straightforward precipitation method has been reported for the preparation of nickel fumarate tetrahydrate. researchgate.netmdpi.com

In this synthesis, a solution of nickel(II) acetate in a solvent like methanol is slowly added to a solution of fumaric acid, also in methanol. mdpi.com The reaction proceeds at room temperature with continuous stirring, leading to the formation of a cloudy solution and subsequent precipitation of the bluish-green nickel fumarate tetrahydrate. mdpi.com The molar ratio of the metal to the ligand is a critical parameter in this synthesis. mdpi.com This method highlights a simple and efficient "chimie douce" (soft chemistry) approach to obtaining a specific one-dimensional nickel-based MOF. researchgate.net

Advanced Structural Elucidation and Characterization Methodologies for Nickel Ii Acetate Hydrate Systems

X-ray Crystallography for Structural Determination of Nickel(II) Acetate (B1210297) Hydrate (B1144303) Complexes

Analysis of Coordination Geometry and Ligand Field Effects

The most common form, Nickel(II) acetate tetrahydrate (Ni(CH₃CO₂)₂·4H₂O), has been extensively studied using single-crystal X-ray diffraction. researchgate.net These studies reveal that the central nickel(II) ion possesses a distorted octahedral coordination geometry. wikipedia.orgchemijournal.com The coordination sphere is composed of four oxygen atoms from four distinct water molecules and two oxygen atoms from two separate acetate ligands. wikipedia.org The acetate groups coordinate in a unidentate fashion, meaning only one oxygen atom from each acetate ligand binds to the nickel center. researchgate.net The four water molecules occupy the equatorial positions, while the two acetate ligands are situated in the axial positions, resulting in a trans configuration. core.ac.uk

The Ni(II) ion, with a d⁸ electron configuration in an octahedral field, is subject to ligand field effects that dictate its electronic and magnetic properties. The arrangement of ligands around the metal center causes a splitting of the d-orbitals into lower energy (t₂g) and higher energy (eg) sets. This splitting is crucial for interpreting the electronic spectra of the complex. The geometry is typically distorted from a perfect octahedron, as evidenced by variations in Ni-O bond lengths and O-Ni-O bond angles that deviate from the ideal 90° and 180°. chemijournal.com This distortion is common in transition metal complexes and arises from steric and electronic factors. chemijournal.comluc.edu

Table 1: Crystallographic Data for Nickel(II) Acetate Tetrahydrate
ParameterValueReference
Chemical FormulaNi(CH₃CO₂)₂·4H₂O wikipedia.org
Crystal SystemMonoclinic researchgate.netwikipedia.org
Space GroupP2₁/c researchgate.netwikipedia.org
a (Å)4.764 - 4.8319 researchgate.netwikipedia.org
b (Å)11.771 - 11.900 researchgate.netwikipedia.org
c (Å)8.425 - 8.5531 researchgate.netwikipedia.org
β (°)93.6 wikipedia.org
Coordination GeometryDistorted Octahedral wikipedia.orgchemijournal.com

Elucidation of Hydrogen Bonding Networks and Supramolecular Interactions

Beyond the primary coordination sphere, X-ray crystallography illuminates the extensive network of hydrogen bonds that defines the supramolecular structure of Nickel(II) acetate tetrahydrate. researchgate.net The coordinated water molecules act as hydrogen bond donors, while the oxygen atoms of the acetate ligands and adjacent water molecules serve as acceptors. rsc.org

These interactions link the individual [Ni(CH₃CO₂)₂(H₂O)₄] units into a complex three-dimensional network. researchgate.net This intricate web of hydrogen bonds is crucial for the stability of the crystal lattice. The interplay of these non-covalent interactions, including strong O-H···O bonds, dictates the packing of the molecules in the solid state. rsc.org The analysis of these supramolecular assemblies is fundamental to understanding the material's physical properties and provides insights into how these molecules recognize and interact with each other.

Crystal Engineering Principles and Design of Extended Structures

Crystal engineering utilizes the principles of molecular recognition and self-assembly to design and synthesize novel solid-state structures with desired properties. Nickel(II) acetate serves as a valuable starting material or "node" in the construction of more complex architectures like coordination polymers and metal-organic frameworks (MOFs).

By reacting Nickel(II) acetate with various organic bridging ligands, chemists can create extended one-, two-, or three-dimensional structures. The final architecture is governed by the coordination preferences of the Ni(II) ion (often octahedral), the geometry of the organic linker, and the non-covalent interactions, such as hydrogen bonding, that direct the assembly process. rsc.org The coordinated water molecules in the hydrate can play a significant role, either by participating in the hydrogen-bonding network that templates the extended structure or by being displaced by the incoming organic ligands. The ability to control the connectivity and topology of these networks is a central goal of crystal engineering, enabling the creation of materials with tailored functions for applications in catalysis, gas storage, and magnetism.

Spectroscopic Characterization Techniques Applied to Nickel(II) Acetate Hydrate Derivatives

Spectroscopic techniques are indispensable for characterizing the structural and electronic features of coordination compounds, often complementing the data obtained from X-ray diffraction.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. In this compound, the FTIR spectrum displays distinct absorption bands corresponding to the acetate ligands and the water molecules.

A key diagnostic feature is the separation (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group. For this compound, the observed difference is characteristic of a unidentate coordination mode, where only one oxygen atom of the acetate binds to the metal center. researchgate.net The spectrum also shows strong, broad bands in the high-frequency region (around 3000-3500 cm⁻¹) due to the O-H stretching of the coordinated water molecules, and bending modes for water typically appear around 1600 cm⁻¹.

Table 2: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)AssignmentReference
~3000-3500O-H stretching of coordinated H₂O rsc.org
~1600νₐₛ(COO⁻) - Asymmetric carboxylate stretch researchgate.net
~1430νₛ(COO⁻) - Symmetric carboxylate stretch researchgate.net
~220Δν (νₐₛ - νₛ), characteristic of unidentate acetate researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure of transition metal complexes. For the high-spin d⁸ Ni(II) ion in an octahedral environment, three spin-allowed d-d electronic transitions are typically expected. The absorption spectrum of Nickel(II) acetate tetrahydrate in the visible region is consistent with this octahedral coordination geometry. core.ac.ukresearchgate.net

These absorptions arise from the promotion of electrons from the ground state (³A₂g) to excited states (³T₂g, ³T₁g(F), and ³T₁g(P)). The positions of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which quantify the strength of the ligand field and the extent of interelectronic repulsion, respectively. researchgate.net The presence of these characteristic bands confirms the octahedral environment around the Ni(II) center, corroborating the findings from X-ray crystallography. core.ac.uk

Table 3: Typical UV-Vis Absorption Bands and Electronic Transitions for Octahedral Ni(II) Complexes
TransitionApproximate Energy Range (cm⁻¹)Reference
³A₂g → ³T₂g(F)8,000 - 10,000 core.ac.ukresearchgate.net
³A₂g → ³T₁g(F)13,000 - 16,000 researchgate.net
³A₂g → ³T₁g(P)24,000 - 27,000 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is complicated by the paramagnetic nature of the Nickel(II) ion. Paramagnetic compounds possess unpaired electrons that create a strong local magnetic field, significantly influencing the NMR active nuclei. This interaction leads to several challenges in acquiring and interpreting NMR spectra.

The unpaired electrons in paramagnetic substances like this compound cause substantial shifts in the NMR signals, known as paramagnetic shifts. These shifts can be much larger than the typical chemical shift range observed for diamagnetic compounds. researchgate.net Furthermore, the interaction between the unpaired electrons and the nuclei provides an efficient relaxation mechanism, which often results in significant broadening of the NMR signals. researchgate.netresearchgate.net In some cases, the lines can become so broad that they are difficult to detect. researchgate.net

The geometry of the Nickel(II) complex plays a crucial role in its magnetic properties and, consequently, its NMR spectrum. For instance, octahedral Nickel(II) complexes are high-spin and paramagnetic, which typically leads to broad and significantly shifted NMR spectra. mdpi.com In contrast, square planar Nickel(II) complexes are often low-spin and diamagnetic, which would yield sharper, more easily interpretable NMR spectra. mdpi.com Given that Nickel(II) acetate tetrahydrate adopts an octahedral geometry, its NMR spectrum is expected to exhibit the characteristics of a paramagnetic compound. wikipedia.org

X-ray Diffraction (XRD) for Powder and Thin Film Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystallographic structure of materials. It is widely applied to the analysis of this compound in both powder and thin film forms.

Powder XRD Analysis:

Powder X-ray diffraction has been instrumental in determining the crystal structure of Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O). The analysis of its powder diffraction pattern has revealed that the compound crystallizes in a monoclinic system with the space group P2₁/c. wikipedia.org The central nickel atom in this structure is octahedrally coordinated by four water molecules and two acetate ligands. wikipedia.org

The lattice parameters for Nickel(II) acetate tetrahydrate have been determined through single-crystal X-ray diffraction studies and are summarized in the table below.

ParameterValueReference
Crystal SystemMonoclinic wikipedia.org
Space GroupP2₁/c wikipedia.org
a4.764 Å wikipedia.org
b11.771 Å wikipedia.org
c8.425 Å wikipedia.org
β93.6° wikipedia.org

Powder XRD is also frequently used to characterize the products of reactions where this compound serves as a precursor. For instance, it can be used to identify the phases of nickel oxides or other nickel-containing compounds formed after thermal decomposition or chemical reactions.

Thin Film XRD Analysis:

The analysis of thin films using XRD requires specific techniques to minimize interference from the substrate. Grazing incidence X-ray diffraction (GIXRD) is a common method where the incident X-ray beam is directed at a very small angle to the surface of the film. This approach increases the path length of the X-rays within the film, thereby enhancing the diffraction signal from the film while reducing the signal from the substrate.

While specific studies focusing on the XRD analysis of thin films prepared directly from this compound are not abundant, the principles of thin film XRD are applicable. For instance, if this compound were used as a precursor to deposit a nickel-containing thin film, GIXRD would be the preferred method to determine the crystal structure, preferred orientation (texture), and crystallite size of the resulting film. The technique is widely used for the characterization of various thin films, including those of nickel and nickel oxide.

Microscopic and Thermal Analysis of this compound Derived Materials

Electron Microscopy (SEM, TEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for characterizing the morphology, size, and microstructure of materials derived from this compound. This compound is frequently used as a precursor in the synthesis of various nanostructured materials, such as nickel oxide (NiO) nanoparticles and metallic nickel nanostructures.

SEM provides high-resolution images of the surface topography of materials. In studies involving the synthesis of NiO nanoparticles using Nickel(II) acetate tetrahydrate in a sol-gel method, SEM analysis revealed the formation of rod-shaped nanoparticles. akjournals.comakjournals.com The morphology of the resulting nanoparticles can be influenced by the choice of the nickel precursor. akjournals.comakjournals.com

TEM offers even higher resolution, allowing for the visualization of the internal structure and crystallographic information of nanomaterials. For example, the solvothermal decomposition of Nickel(II) acetate in an n-octylamine medium has been shown to produce nickel nanostructures. researchgate.net TEM images of these materials have revealed the formation of nanorods with diameters of 12-15 nm and, at higher concentrations of the precursor, multipod-like structures. researchgate.net Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can confirm the single-crystalline nature of these nanostructures. researchgate.net

The table below summarizes findings from studies where this compound was used as a precursor and the resulting materials were characterized by electron microscopy.

PrecursorSynthesis MethodDerived MaterialMorphologyCharacterization Technique
Nickel(II) acetate tetrahydrateSol-gelNiO nanoparticlesRod-shapedSEM
Nickel acetateSolvothermal decompositionNickel nanostructuresNanorods, multipod-likeTEM, SAED

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials as a function of temperature. These methods have been extensively applied to investigate the thermal decomposition of Nickel(II) acetate tetrahydrate.

The thermal decomposition of Ni(CH₃COO)₂·4H₂O is a multi-step process that is influenced by factors such as the heating rate and the surrounding atmosphere. akjournals.com

Dehydration: The first step in the thermal decomposition is the loss of water of crystallization. TGA studies show that this dehydration process typically begins at around 80-100°C and is complete by approximately 160°C. akjournals.comstackexchange.com This step is associated with a significant mass loss corresponding to the four water molecules and is represented by an endothermic peak in the DTA curve. akjournals.com

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous Nickel(II) acetate begins to decompose at higher temperatures, generally in the range of 250-400°C. researchgate.netresearchgate.net This stage is more complex and can involve the formation of intermediates such as nickel carbonate (NiCO₃) or basic nickel acetate. akjournals.comresearchgate.net The gaseous products evolved during this stage can include acetic acid, acetone, carbon dioxide, and carbon monoxide. researchgate.netakjournals.comresearchgate.net

Formation of Final Residue: The final decomposition product depends on the atmosphere. In an inert atmosphere, the residue is often a mixture of nickel metal (Ni) and nickel oxide (NiO). akjournals.comstackexchange.com In an oxidizing atmosphere like air, the final product is typically nickel oxide (NiO). akjournals.com The decomposition of the anhydrous salt is generally an exothermic process as observed in DTA curves. akjournals.com

The table below summarizes the key stages in the thermal decomposition of Nickel(II) acetate tetrahydrate.

Temperature Range (°C)ProcessMass LossDTA PeakGaseous ProductsSolid Product
~80 - 160Dehydration~29%EndothermicH₂OAnhydrous Ni(CH₃COO)₂
~250 - 400Decomposition of anhydrous acetateVariableExothermicCH₃COOH, CH₃COCH₃, CO₂, CONiCO₃, Basic Nickel Acetate (intermediates), Ni/NiO
> 400Final product formation---NiO (in air), Ni/NiO (inert)

Electronic Structure and Magnetic Properties of Nickel Ii Acetate Hydrate Systems

Magnetic Susceptibility Studies of Nickel(II) Acetate (B1210297) Hydrate (B1144303) and its Complexes

Magnetic susceptibility measurements are a important tool for characterizing the electronic structure of paramagnetic materials like nickel(II) complexes. These studies provide valuable insights into the nature and strength of magnetic interactions between metal centers.

Temperature-Dependent Magnetic Behavior

The magnetic susceptibility of nickel(II) complexes is highly dependent on temperature, which can reveal the nature of the ground state and the presence of magnetic ordering. For many mononuclear nickel(II) complexes in an octahedral crystal field, the magnetic moment is expected to be independent of temperature, with a value around 3.28 Bohr magnetons (BM). researchgate.net However, deviations from this behavior are common and informative.

In many nickel(II) systems, the product of molar magnetic susceptibility and temperature (χMT) is analyzed. A common observation is a Curie law behavior at high temperatures, indicative of magnetically isolated spin triplets. mdpi.com As the temperature is lowered, a downturn in the χMT product is often observed, which can be attributed to zero-field splitting (ZFS) effects or the presence of antiferromagnetic interactions. mdpi.com Conversely, an upturn would suggest ferromagnetic interactions. The high-temperature magnetic data can often be described by the modified Curie-Weiss law. researchgate.net For instance, in certain nickel(II) complexes, deviations from linear behavior in the inverse susceptibility plot below 150 K can be observed. researchgate.net

The magnetic moments for octahedral nickel(II) complexes typically fall in the range of 2.8-3.3 BM, close to the spin-only value of 2.83 BM. christuniversity.in Tetrahedral nickel(II) complexes, which have a ³T₁ ground state, are expected to have higher magnetic moments, often in the range of 4.0-4.3 BM. christuniversity.in The specific geometry and coordination environment around the Ni(II) ion play a crucial role in determining the precise temperature-dependent magnetic profile.

Investigation of Antiferromagnetic Coupling in Binuclear Nickel(II) Complexes

In polynuclear nickel(II) complexes, the individual magnetic moments of the metal ions can interact, a phenomenon known as magnetic exchange coupling. When this interaction leads to an antiparallel alignment of spins, it is termed antiferromagnetic coupling. This is a common feature in di-μ₂-phenoxido-bridged dinuclear Ni(II) complexes.

The strength of this coupling is quantified by the exchange coupling constant, J. A negative J value signifies antiferromagnetic interactions. For example, in a series of dinuclear Ni(II) complexes derived from a tridentate Schiff base ligand and different co-ligands, antiferromagnetic intradimer interactions were observed. researchgate.net The J values were found to be -20.34(5) cm⁻¹ for a nitrate (B79036) co-ligand and -25.25(4) cm⁻¹ for a nitrite co-ligand. researchgate.net Similarly, a trinuclear nickel(II) complex was found to exhibit antiferromagnetic coupling with a J value of –35.9 cm⁻¹, leading to a diamagnetic ground state. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to corroborate these experimental findings and to understand the magneto-structural correlations. researchgate.net These calculations have shown that factors like the Ni-O-Ni bridging angle and the Ni···Ni distance have a significant influence on the magnitude of the coupling constant. researchgate.net

Table 1: Antiferromagnetic Coupling Constants in Selected Nickel(II) Complexes
ComplexBridging Ligand(s)Experimental J (cm-1)Theoretical J (cm-1)
[Ni2L2(NO3)2]di-μ2-phenoxido-20.34(5) researchgate.net-19.99 researchgate.net
[Ni2L2(NO2)2]di-μ2-phenoxido-25.25(4) researchgate.net-24.19 researchgate.net
[Ni3(saltagtBu)(bpy)3(H2O)3]+μ-alkoxido-35.9 researchgate.netN/A

Analysis of Anisotropy and Spin States in Nickel(II) Coordination Environments

Nickel(II) is a d⁸ ion, which in an octahedral field possesses a ³A₂ ground state. This ion can exhibit significant magnetic anisotropy, which is the dependence of magnetic properties on the direction of measurement. This anisotropy arises from the zero-field splitting (ZFS) of the ground state, described by the axial (D) and rhombic (E) parameters.

The sign and magnitude of the D parameter are determined by the distortion of the coordination geometry from a perfect octahedron. An axially elongated octahedron generally leads to an easy-plane anisotropy (D > 0), whereas an axially compressed octahedron promotes easy-axis anisotropy (D < 0). warwick.ac.uk A negative D value is a key prerequisite for a complex to exhibit Single-Molecule Magnet (SMM) behavior. mdpi.com

For example, two mononuclear nickel(II) complexes with functionalized terpyridine ligands, [Ni(terpyCOOH)₂]²⁺ and [Ni(terpyepy)₂]²⁺, both feature a slightly compressed octahedral NiN₆ environment. mdpi.comnih.gov This axial compression results in negative D values of -6.0 cm⁻¹ and -4.7 cm⁻¹, respectively, leading to field-induced SMM behavior. mdpi.com In contrast, a different nickel(II) synthon with a 1,2-bis(methanesulfonamido)benzene ligand was also found to have a large negative D value of -50 cm⁻¹, which was explained by an increased effective coordination number. chemrxiv.org

Nickel(II) complexes can also exist in different spin states. While octahedral and tetrahedral Ni(II) are typically high-spin (S=1), square planar complexes are generally low-spin (S=0) and diamagnetic. christuniversity.innih.gov It is possible for an equilibrium to exist between these spin states, which can be influenced by factors such as solvent and temperature. nih.gov For instance, some tetracoordinate low-spin square-planar complexes can convert to high-spin octahedral structures by coordinating solvent molecules. nih.gov

Table 2: Zero-Field Splitting Parameters in Selected Mononuclear Nickel(II) Complexes
ComplexCoordination GeometryD (cm-1)Magnetic Behavior
[Ni(terpyCOOH)2]2+Compressed Octahedral (NiN6)-6.0 mdpi.comField-Induced SMM mdpi.com
[Ni(terpyepy)2]2+Compressed Octahedral (NiN6)-4.7 mdpi.comField-Induced SMM mdpi.com
[Ni(bmsab)DME]2N/A-50 chemrxiv.orgN/A

Design of Molecular Magnets Utilizing Nickel(II) Acetate Hydrate Precursors

The design and synthesis of molecular magnets, including Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs), is an active area of research driven by their potential applications in information storage and quantum computing. nih.govmdpi.com this compound serves as a versatile and common precursor for the synthesis of these advanced magnetic materials. sigmaaldrich.com

The fundamental approach involves reacting nickel(II) acetate with judiciously chosen organic ligands to assemble molecules with desired structures and magnetic properties. nih.gov The acetate ligands can be readily substituted by the incoming ligands, allowing for the construction of a wide variety of mononuclear and polynuclear nickel(II) complexes. For example, nickel(II) acetate is used in the synthesis of polynuclear-nickel polyoxotungstate cluster compounds, which are candidates for the design of molecular magnets. sigmaaldrich.com

The properties of the resulting molecular magnet are dictated by the coordination environment of the Ni(II) ions and the nature of the bridging ligands that mediate magnetic exchange. To create an SMM, a primary goal is to generate a molecule with a large spin ground state (S) and significant easy-axis magnetic anisotropy (negative D). mdpi.com As seen in complexes derived from terpyridine ligands, achieving a compressed octahedral geometry around the nickel(II) ion can induce the necessary negative D value for SMM behavior. mdpi.com

In the broader context of molecule-based magnets, the strategy is to use molecular building units, such as metal ions and organic linkers, to create extended coordination solids with programmed magnetic properties. nih.gov The use of precursors like nickel(II) acetate allows for solution-based synthesis, providing a level of control not easily achievable in traditional solid-state chemistry. nih.gov This molecular design approach has led to the development of various nickel-containing magnetic materials, from discrete clusters to one-dimensional chains, each exhibiting unique magnetic phenomena. mdpi.com

Catalytic Science and Reaction Mechanisms Involving Nickel Ii Acetate Hydrate

Nickel(II) Acetate (B1210297) Hydrate (B1144303) as a Homogeneous Catalyst Precursor

In homogeneous catalysis, Nickel(II) acetate hydrate is often used to generate soluble nickel complexes that catalyze a range of organic transformations. These reactions benefit from the high selectivity and mild reaction conditions often associated with homogeneous catalysts.

Catalysis in Organic Synthesis Reactions

This compound is a valuable precursor for catalysts used in fundamental organic reactions such as hydrogenation and oxidation.

Hydrogenation: Nickel catalysts derived from precursors like nickel(II) acetate are active in hydrogenation reactions. mdpi.commdpi.com For instance, a highly active non-precious transition metal catalyst system for the homogeneous hydrogenation of carbon dioxide to formate (B1220265) was developed using nickel(II) salts. d-nb.info This system, employing tailored multidentate ligands, achieved an exceptionally high turnover number (TON) of up to 4.65 x 10^6, surpassing existing first-row transition metal catalysts and even some precious metal-based systems. d-nb.info The active catalytic species is often a low-valent nickel complex, typically Ni(0), which can be formed in situ from the Ni(II) precursor. encyclopedia.pub The mechanism of heterogeneous hydrogenation on a nickel surface involves the adsorption of both hydrogen and the organic substrate onto the metal surface, followed by a stepwise transfer of hydrogen atoms to the substrate. libretexts.org

Oxidation: While less common than its use in reduction, nickel complexes can also catalyze oxidation reactions. The redox properties of nickel allow it to cycle between different oxidation states, a key requirement for many oxidative catalytic cycles.

Interactive Table: Homogeneous Catalytic Applications of this compound Precursors
Reaction Type Catalyst System Key Findings Reference
Hydrogenation of CO2 Nickel(II) salts with multidentate ligands Achieved a turnover number (TON) of up to 4.65 x 10^6 for formate production. d-nb.info
General Hydrogenation Nickel-based catalysts Active for the hydrogenation of various organic compounds. mdpi.commdpi.com

Oligomerization Reactions Catalyzed by Nickel(II) Complexes

Nickel(II) complexes derived from precursors such as nickel(II) acetate are effective catalysts for oligomerization reactions, particularly of alkenes and isocyanides. acs.orgacs.org These reactions are crucial for the synthesis of short-chain polymers and other valuable chemical intermediates.

In ethylene (B1197577) oligomerization, for example, nickel(II) complexes supported on triazine-based covalent organic frameworks (COFs) have demonstrated good catalytic activities. nih.gov The mechanism typically involves the formation of an active nickel-hydride species, followed by ethylene insertion and subsequent β-hydride elimination to release the oligomeric product. nih.gov The structure of the ligand and the support material can significantly influence the catalyst's activity and selectivity towards specific oligomers. nih.gov Research has also explored the use of nickel(II) complexes with organic ligands like 2,2′-bipyridyl and 1,10-phenanthroline (B135089) for the oligomerization of cyclohexyl isocyanide, achieving high reaction yields. acs.orgacs.org

Biomimetic Catalysis with Nickel(II)-Dependent Systems

The study of nickel-containing enzymes has inspired the development of synthetic nickel complexes that mimic their catalytic functions. These biomimetic systems provide insights into the mechanisms of natural enzymes and offer potential for new catalytic applications. Nickel(II) acetate can serve as a source of nickel for creating these model complexes. researchgate.netuq.edu.au

For example, dinuclear nickel(II) complexes have been synthesized to model the active sites of nickel-containing metallohydrolases like urease and phosphoesterases. researchgate.netuq.edu.aunih.gov These synthetic models have been shown to catalyze the hydrolysis of phosphate (B84403) esters, with mechanistic studies suggesting that a terminal hydroxido moiety acts as the nucleophile. researchgate.netuq.edu.au Similarly, functionalized nickel(II)-iron(II) dithiolates have been prepared as biomimetic models of the active site of [NiFe]-hydrogenases, which are enzymes that catalyze the reversible oxidation of hydrogen. rsc.org These models have been shown to catalyze proton reduction to hydrogen. rsc.org The advantage of using nickel in these systems is its flexible coordination geometry and its ability to act as a Lewis acid in non-redox enzymes or cycle through various redox states in redox enzymes. nih.gov

Heterogeneous Catalysis Derived from this compound Precursors

This compound is a common starting material for the synthesis of solid-state, heterogeneous catalysts. These catalysts are widely used in industrial processes due to their stability, ease of separation from reaction products, and recyclability.

Development of Nickel-Based Catalysts

This compound is frequently used as a precursor to prepare supported nickel and nickel oxide catalysts. sigmaaldrich.com The choice of precursor can significantly impact the properties of the final catalyst.

NiO and Supported Nickel Catalysts: Nickel oxide (NiO) nanoparticles can be synthesized from nickel(II) acetate via methods like the sol-gel process. sigmaaldrich.com These NiO materials find use in various catalytic applications. Furthermore, nickel(II) acetate is used to impregnate high-surface-area supports like mesoporous silica (B1680970) (e.g., MCM-41) to create supported nickel catalysts. researchgate.net Compared to other precursors like nickel nitrate (B79036), nickel acetate often leads to a more homogeneous distribution and better dispersion of nickel particles on the support. researchgate.net This is attributed to the higher pH of the impregnation solution, which favors electrostatic interactions between the nickel ions and the support surface. researchgate.net These supported catalysts are active in various reactions, including dry reforming of methane (B114726) for hydrogen production. researchgate.net

Interactive Table: Comparison of Nickel Precursors for Ni/MCM-41 Catalysts
Precursor Advantages Disadvantages Reference
Nickel(II) Acetate Homogeneous distribution, good metal dispersion. Acetate ions can extract Al from Al-MCM-41 supports. researchgate.net
Nickel(II) Nitrate High solubility, moderate decomposition temperature. Can lead to poorly dispersed metal particles due to melting and redistribution. researchgate.net

Catalytic Applications of Nickel-Metal-Organic Frameworks (MOFs)

Nickel-based Metal-Organic Frameworks (Ni-MOFs) are a class of crystalline porous materials with high surface areas and tunable structures, making them promising for catalytic applications. researchgate.netnih.govresearchgate.net Nickel(II) acetate is a common nickel source for the synthesis of these MOFs.

Ni-MOFs themselves can act as heterogeneous catalysts. researchgate.netnih.gov Moreover, they can be used as precursors to derive other catalytic materials. For instance, pyrolysis of Ni-MOFs can produce nickel nanoparticles embedded in a nitrogen-doped carbon matrix (Ni@NC). rsc.orgrsc.org These materials have shown excellent catalytic activity and recyclability in reactions such as the one-pot hydrogenation and reductive amination of benzaldehyde (B42025) with nitrobenzene. rsc.org The nitrogen doping helps to disperse and stabilize the nickel nanoparticles, enhancing their catalytic performance. rsc.org

Mechanistic Investigations of Catalytic Pathways

The utility of this compound in catalysis is a subject of detailed research, focusing on how it facilitates chemical transformations and how its own properties influence the resulting catalyst's performance. Mechanistic studies delve into the specific roles the compound plays, from enhancing reaction efficiency to the influence of its chemical structure on the final catalytic system.

Role of this compound in Reaction Rate and Yield Enhancement

This compound serves as a crucial precursor in the synthesis of highly active nickel catalysts that enhance reaction rates and improve product yields in various organic syntheses. chemimpex.comlaboratorynotes.com Its effectiveness is particularly notable in polymerization reactions. For instance, a nickel(II)-based catalyst system has been successfully employed to promote the living polymerization of diazoacetates. nih.gov This process yields well-defined carbon-carbon main chain polymers, known as polycarbenes, with predictable molecular weights and low dispersity (a measure of the uniformity of polymer chain lengths). nih.gov

The catalytic system allows for the controlled, sequential living polymerization of different monomers. Researchers have demonstrated the synthesis of unique π-conjugated poly(3-hexylthiophene)-block-polycarbene copolymers. nih.gov This method produces high yields of block copolymers with controlled molecular weights and variable compositions, a significant achievement considering the different polymerization mechanisms of the two monomers involved. nih.gov The ability to create such specific and well-defined polymer architectures highlights the role of the nickel catalyst in controlling the reaction pathway, thereby enhancing the yield of the desired complex product. nih.gov Furthermore, this strategy has been used to prepare amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, that self-assemble into well-defined supramolecular structures. nih.gov

Influence of Precursor Choice on Catalyst Dispersion and Activity

The choice of the nickel precursor compound is a critical factor that significantly influences the structural properties and subsequent activity of the final catalyst. Nickel(II) acetate is often compared with other common precursors like nickel(II) nitrate and nickel(II) chloride. nih.govresearchgate.net Nickel(II) acetate offers several advantages; it is considered more environmentally friendly as its decomposition does not release harmful nitrogen oxides (NOx), unlike nickel nitrate. researchgate.net Furthermore, nickel nitrate is known to melt and redistribute over the support material during thermal treatment, which can lead to poorly dispersed metal particles after the reduction step. researchgate.net Using nickel(II) acetate as the precursor can avoid these issues, leading to a more homogeneous distribution of the catalyst on its support. researchgate.net

The dispersion of nickel particles on a support material is crucial, as it determines the number of available active sites for a catalytic reaction. nih.gov A study on CO methanation using nickel catalysts on an alumina (B75360) (Al2O3) support compared precursors of nickel(II) acetate (Ni-Ac), nickel(II) nitrate (Ni-NO), and nickel(II) chloride (Ni-Cl). nih.gov The results showed that the precursor choice directly impacted the resulting nickel crystal size, a key indicator of dispersion. nih.gov The catalyst prepared from nickel nitrate (Ni-NO) exhibited the smallest Ni crystal size (6.80 nm), indicating better dispersion compared to the catalysts from nickel acetate and nickel chloride. nih.gov

Catalyst Performance based on Precursor Choice in CO Methanation nih.gov
Catalyst PrecursorCatalyst NameNi Crystal Size (nm)CO Conversion (%)CH₄ Selectivity (%)CH₄ Yield (%)
Nickel(II) acetate tetrahydrateNi-AcNot specified in abstractHigher than Ni-NOSlightly worse than Ni-NO~69.8
Nickel(II) nitrate hexahydrateNi-NO6.8078.887.969.8
Nickel(II) chloride hexahydrateNi-Cl15.99Not specified in abstractNot specified in abstractNot specified in abstract

Catalytic Degradation and Char Formation Mechanisms in Polymer Systems

This compound plays a role in the catalytic degradation of materials, including the formation of carbonaceous char in certain processes. The thermal decomposition of nickel(II) acetate itself is a key step in forming the active catalyst and involves degradation pathways. Thermogravimetric analysis shows that the decomposition of nickel(II) acetate tetrahydrate proceeds in distinct stages. researchgate.netstackexchange.com The first step, occurring at around 87-160 °C, is dehydration, where the water of hydration is lost. stackexchange.com This is followed at higher temperatures (around 350 °C) by the decomposition of the anhydrous nickel acetate. researchgate.net This second stage involves the breakdown of the acetate group, which can produce various carbon-containing species and ultimately lead to the formation of nickel oxide (in air) or metallic nickel (in a hydrogen atmosphere), along with carbonaceous residue. researchgate.net

In the context of catalytic reactions, the precursor can influence the tendency for carbon deposition, or coking, on the catalyst surface, which can lead to deactivation. In the CO methanation study, temperature-programmed hydrogenation (TPH) was used to analyze the amount of carbon deposited on the catalysts. nih.gov The results indicated that the catalyst derived from nickel(II) acetate (Ni-Ac) had the highest amount of carbon deposition, followed by the catalyst from nickel(II) chloride (Ni-Cl), and lastly the one from nickel(II) nitrate (Ni-NO). nih.gov

Relative Carbon Deposition on Catalysts nih.gov
Catalyst NamePrecursorRelative H₂ Consumption for Carbon Removal (Arbitrary Units)Indication
Ni-NONickel(II) nitrate hexahydrate2886.66Highest resistance to carbon deposition
Ni-ClNickel(II) chloride hexahydrate4389.97Intermediate carbon deposition
Ni-AcNickel(II) acetate tetrahydrate5721.65Lowest resistance to carbon deposition

The higher carbon deposition on the Ni-Ac catalyst might be attributed to the nature of the acetate ligand itself, which provides a direct source of carbon during the high-temperature catalytic process. nih.gov This tendency for char formation is a critical mechanistic aspect to consider when designing catalytic systems for long-term stability. nih.gov

Computational and Theoretical Chemistry Studies of Nickel Ii Acetate Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic and structural properties of materials. ju.edu.et It is employed to determine optimized geometries, bond lengths, bond angles, and electronic characteristics of nickel(II) acetate (B1210297) hydrate (B1144303) and related systems.

DFT calculations, often using functionals like B3LYP, are instrumental in predicting the molecular structure of nickel complexes. niscpr.res.inresearchgate.net For instance, in the tetrahydrate form, Ni(CH₃CO₂)₂·4H₂O, the nickel(II) ion is in a distorted octahedral coordination environment. wikipedia.org It is coordinated to four water molecules and two acetate ligands. wikipedia.org Theoretical calculations can precisely model the bond lengths and angles of this coordination sphere, which are in good agreement with experimental data from X-ray crystallography. niscpr.res.inwikipedia.org

Studies on various nickel(II) complexes provide a framework for understanding the electronic properties of nickel(II) acetate hydrate. The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Occupied Molecular Orbital (LUMO), helps in understanding the electronic transitions and reactivity. sciepub.com The energy gap between HOMO and LUMO is a crucial parameter that influences the stability and spectral properties of the complex. researchgate.netsciepub.com Time-dependent DFT (TD-DFT) calculations are further used to simulate electronic absorption spectra, allowing for the assignment of observed spectral bands to specific electronic transitions, such as d-d transitions or metal-to-ligand charge transfer (MLCT). niscpr.res.inresearchgate.net

Table 1: Representative Theoretical Bond Lengths in Nickel(II) Complexes from DFT Studies

Bond Type Typical Bond Length (Å) Reference
Ni-O (acetate) 2.092 - 2.116 niscpr.res.in
Ni-O (water) 1.968 - 2.408 uctm.edu
Ni-N 1.967 - 2.104 niscpr.res.in

This table presents typical bond length ranges for nickel(II) complexes as determined by DFT calculations in various studies. The exact values for this compound would depend on the specific level of theory and basis set used in the calculation.

DFT is also used to analyze the stability of different isomers and conformations. By comparing the total energies of various optimized structures, researchers can identify the most stable geometric arrangement. researchgate.net This is particularly relevant for understanding the coordination chemistry of nickel(II), which is known for its ability to adopt various geometries. niscpr.res.in

Computational Modeling of Magnetic Coupling Phenomena

The magnetic properties of nickel(II) compounds, which arise from the unpaired electrons in the Ni²⁺ ion (a d⁸ configuration), can be investigated through computational modeling. These models help in understanding and quantifying the magnetic exchange interactions between nickel centers in polynuclear or solid-state structures.

The fundamental magnetic interaction in such systems is the exchange interaction, a quantum mechanical effect that correlates the spins of neighboring electrons. numberanalytics.com This can lead to either ferromagnetism (spins align parallel) or antiferromagnetism (spins align antiparallel). numberanalytics.com In many nickel(II) complexes, the superexchange mechanism, where the interaction is mediated by a bridging ligand (like an oxygen atom from an acetate or water molecule), is dominant. numberanalytics.comarxiv.org

Computational approaches, including DFT and more advanced methods like CASSCF (Complete Active Space Self-Consistent Field), are used to calculate the magnetic exchange coupling constant (J). nih.govchemrxiv.org The sign and magnitude of J determine the nature and strength of the magnetic interaction. A positive J value indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling.

Table 2: Factors Influencing Magnetic Exchange Coupling (J)

Factor Influence on Magnetic Coupling Computational Insight
Ni-O-Ni bond angle Strongly affects the overlap of magnetic orbitals, thus influencing the sign and magnitude of J. Models can predict the J value as a function of bond angle to explain experimental magnetic data.
Ni-Ni distance The strength of the interaction generally decreases with increasing distance. DFT calculations provide precise interatomic distances to correlate with magnetic properties.
Nature of bridging ligand The type of atoms and orbitals in the bridge dictates the efficiency of the superexchange pathway. Simulations can compare different bridging ligands (e.g., acetate vs. hydroxide) to understand their mediating role.
Coordination geometry The geometry around the Ni(II) ions influences the orientation of the magnetic d-orbitals. Computational models can assess the magnetic properties of different isomers (e.g., octahedral vs. square planar). rsc.org

These computational tools are crucial for interpreting experimental magnetic susceptibility data and for designing new materials with specific magnetic properties.

Simulation of Reaction Mechanisms and Catalytic Pathways

Computational simulations are invaluable for elucidating the mechanisms of reactions involving this compound, both in its decomposition and its use as a catalyst or precursor. Nickel(II) acetate is a precursor for synthesizing catalytically active materials like nickel sulfide (B99878) (NiS) nanoparticles and other nickel complexes. acs.orgmdpi.com

DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway. For example, the thermal decomposition of nickel(II) acetate tetrahydrate has been studied to understand the solid-state reactions and gaseous products formed. researchgate.net Computational modeling could further illuminate the step-by-step bond-breaking and bond-forming processes during this decomposition.

In the realm of catalysis, nickel complexes are known to be active in various transformations, including hydrogenation, oxidation, and hydrogen production. rsc.orgmdpi.comsdu.dk Computational studies can model the entire catalytic cycle:

Substrate Binding: Simulating the interaction and binding of reactant molecules to the nickel center.

Catalytic Transformation: Mapping the energy profile of the chemical conversion, including any intermediate steps and transition states.

Product Release: Modeling the dissociation of the product from the catalyst, regenerating it for the next cycle.

For instance, studies on nickel-based catalysts for the ammonia (B1221849) oxidation reaction have used DFT to identify the rate-limiting step and explore different mechanistic routes. chemrxiv.org Similarly, in the context of photocatalytic hydrogen generation, theoretical studies have been used to understand the role of nickel complexes as co-catalysts, correlating their geometric and electronic structures with their catalytic activity. rsc.org Research on nickel(II) bis(diphosphine) complexes as electrocatalysts for hydrogen production has shown that catalytic rates can be tuned by modifying the electronic properties of the ligands, an effect that can be modeled and predicted computationally. nih.gov

By simulating these pathways, researchers can gain insights into what makes a particular nickel complex an effective catalyst and can rationally design more efficient catalysts by modifying the ligand environment or reaction conditions.

Advanced Applications in Materials Science Utilizing Nickel Ii Acetate Hydrate Precursors

Components in Energy Storage Devices

The demand for efficient and durable energy storage solutions has driven extensive research into new electrode materials. Nickel(II) acetate (B1210297) hydrate (B1144303) is a preferred starting material for creating nickel-based compounds that are vital for high-performance batteries and supercapacitors.

**7.1.1. Development of Supercapacitor and Battery Materials (e.g., NiO, Ni(OH)₂) **

Nickel(II) acetate hydrate is instrumental in the synthesis of nickel oxide (NiO) and nickel hydroxide (B78521) (Ni(OH)₂), which are key components in the electrodes of supercapacitors and alkaline batteries. uran.uadntb.gov.uanih.gov The electrochemical performance of these devices is significantly influenced by the structure and morphology of the electrode materials, which can be precisely controlled through various synthesis methods starting from nickel(II) acetate. dntb.gov.uanih.gov

One common approach is the thermal decomposition of nickel(II) acetate tetrahydrate. researchgate.net Studies have shown that the dehydration of the parent salt occurs between 118 and 137°C, followed by the decomposition of the acetate group at around 350°C to produce NiO in an air atmosphere. researchgate.net Another method involves a sol-gel process, where a mixture of nickel acetate and poly(vinyl acetate) (PVAc) is heat-treated at 723 K to produce cubic NiO nanoparticles with uniform sizes of 40–50 nm. researchgate.netosti.gov

For nickel hydroxide, a facile two-step method can be employed where nickel acetate is hydrolyzed at 85°C, followed by a hydrothermal step to crystallize the product into β-Ni(OH)₂. acs.org This method has been used to create composites with carbon nanofibers (CNFs), resulting in a cathode material with a high specific capacity of 220 mAh·g⁻¹ and excellent cycling stability for over 1200 cycles in NiZn batteries. acs.org The use of acetate ions as "soft" ligands during the synthesis can lead to the formation of a more electrochemically active biphasic system containing both α-Ni(OH)₂ and β-Ni(OH)₂. uran.ua The α-phase of Ni(OH)₂ is particularly desirable for supercapacitors as it theoretically offers a higher electrochemical capacity than the β-phase. nih.gov Microwave-assisted hydrothermal synthesis from nickel salts allows for the rapid preparation of pure α-Ni(OH)₂ nanoflakes in just 10 minutes at 150°C, providing a cost-effective route to high-capacity electrodes. nih.gov

The performance of these materials is directly linked to their synthesis conditions and resulting morphology.

PrecursorSynthesis MethodResulting MaterialKey FindingsApplication
Nickel(II) acetate / PVAcSol-gel & Heat Treatment (723 K)Cubic NiO nanoparticles (40-50 nm)Phase-pure, well-dispersed nanoparticles. researchgate.netosti.govBattery Anodes researchgate.net
Nickel(II) acetateHydrolysis (85°C) & Hydrothermalβ-Ni(OH)₂/CNF compositeHigh specific capacity (220 mAh·g⁻¹) and superior cycling stability (1200 cycles). acs.orgNiZn Batteries acs.org
Nickel(II) sulfate (B86663) with sodium acetateChemical Precipitationα-Ni(OH)₂ and β-Ni(OH)₂Presence of acetate ion increases specific discharge peak current by 1.93 times. uran.uaChemical Power Sources uran.ua
Nickel salt with ureaMicrowave-Assisted Hydrothermal (150°C, 10 min)Pure α-Ni(OH)₂ nanoflakesAchieved maximum areal capacity of 17.7 µAh/cm²; rapid, cost-effective synthesis. nih.govFlexible Supercapacitors & Batteries nih.gov

Thin Film Materials for Advanced Electronics and Sensor Applications

This compound is also a valuable precursor for the deposition of nickel-based thin films used in advanced electronics and sensors. These films can be created through various techniques, including spin coating followed by thermal annealing and atomic layer deposition (ALD).

For instance, NiO thin films have been fabricated by spin-coating a solution based on nickel acetate onto a substrate, followed by thermal annealing. These films can be integrated into two-terminal Ag/NiO/ITO structures to create write-once-read-many-times (WORM) memory devices. researchgate.net The properties of thin films are highly dependent on the deposition technique. E-beam evaporation, a vacuum deposition process, produces high-purity (99.995%) nickel films with excellent adhesion and precise thickness control, making it superior to methods like electroplating for high-tech applications. platypustech.com Sputtering is another physical vapor deposition method where the film thickness increases linearly with time, and deposition rates are influenced by factors like argon gas pressure and power. ijiset.com

In the field of gas sensing, nickel oxide (NiO) is a prominent p-type semiconductor material valued for its stability and catalytic effects. mdpi.com Nickel(II) acetate tetrahydrate can be used to prepare NiO thin films for gas sensors. mdpi.com In one method, a solution of nickel acetate tetrahydrate in 2-methoxyethanol (B45455) is used for dip-coating a substrate, which is then dried and annealed in air to form the NiO film. mdpi.com The resulting material exhibits a good response to gases like CO and H₂ under both dry and humid conditions. mdpi.com To enhance sensor performance, NiO nanoparticles can be combined with other materials. For example, nitrogen-doped reduced graphene oxide (N-rGO) decorated with NiO nanoparticles, synthesized from nickel acetate, has shown a significantly enhanced response to low concentrations of nitrogen dioxide (NO₂), achieving a detection limit below 1 part per billion (ppb). mdpi.com

PrecursorDeposition TechniqueFilm MaterialKey Properties & FindingsApplication
Nickel(II) acetate based solutionSpin Coating & Thermal AnnealingNiO Thin FilmForms a permanent switch from high to low resistance state under a writing voltage. researchgate.netWORM Memory Devices researchgate.net
Nickel(II) acetate tetrahydrateDip Coating & AnnealingNiO Thin FilmGood response to CO and H₂ in humid conditions; humidity tolerance is an advantage. mdpi.comGas Sensors mdpi.com
Nickel(II) acetate / N-rGOChemical SynthesisNiO/N-rGO NanohybridFive orders of magnitude higher response to NO₂ (<1 ppm) than N-rGO alone; sub-ppb detection limit. mdpi.comHigh-Sensitivity NO₂ Gas Sensors mdpi.com

Research on Adsorbents for Environmental Remediation

Nickel(II) acetate is utilized in research focused on developing effective adsorbents for environmental cleanup. While nickel itself can be a pollutant, its compounds and materials derived from its salts can be engineered to remove other harmful substances from wastewater.

Research has been conducted to evaluate the efficiency of polyurethane ethylene (B1197577) sorbent (PES) and vinyl acetate sorbent (VAS) for the adsorption of Ni(II) ions from industrial wastewater. nih.govresearchgate.net By optimizing conditions such as pH, contact time, and adsorbent dosage, VAS was able to adsorb up to 92.7% of Ni(II) from a solution. nih.gov Functional groups like hydroxyl (-OH) and carbonyl (-C=O) on the adsorbents were found to be involved in the nickel adsorption process. nih.govresearchgate.net At optimal levels, VAS removed up to 80.0% of Ni(II) from actual chemical industry wastewater, suggesting its potential for practical application. nih.gov The use of waste materials as adsorbents is a promising and inexpensive alternative for managing industrial solid waste and remediating heavy metal pollution. researchgate.net

AdsorbentTarget PollutantKey FindingsPotential Application
Polyurethane ethylene sorbent (PES)Ni(II) ionsAdsorbed 171.99 mg/g (64.7%) of Ni(II) under optimal conditions. nih.govIndustrial wastewater treatment nih.gov
Vinyl acetate sorbent (VAS)Ni(II) ionsAdsorbed 388.08 mg/g (92.7%) of Ni(II) under optimal conditions; removed 80% from real wastewater. nih.govIndustrial wastewater treatment nih.gov

Development of Hybrid Materials and Polymer Composites

Nickel(II) acetate is a precursor for creating hybrid materials and polymer composites that combine the properties of nickel with those of a polymer matrix. These materials are of interest for applications requiring both electrical conductivity and magnetic properties.

Hybrid organic/inorganic composites have been prepared by coating nickel microparticles with the conducting polymer polypyrrole. researchgate.netmdpi.com In this process, the in-situ polymerization of pyrrole (B145914) occurs at the nickel surface, leading to the encapsulation of nickel particles within a polypyrrole matrix. mdpi.com This core-shell structure prevents direct contact between the metallic particles. researchgate.netmdpi.com

The resulting composites exhibit fascinating properties: their electrical conductivity is primarily determined by the polypyrrole phase, while their magnetic properties are dictated exclusively by the nickel content. researchgate.net Interestingly, the resistivity of the composites can slightly increase with a higher content of the conductive nickel, which is attributed to the effective coating of the nickel particles by the polymer, preventing the formation of metallic conducting pathways. researchgate.net These hybrid materials have been tested as the solid phase in magnetorheological fluids, demonstrating their potential for advanced applications. researchgate.net

Composite MaterialComponentsSynthesis MethodKey PropertiesApplication
Polypyrrole/Nickel CompositePolypyrrole (matrix), Nickel (microparticles)In-situ oxidation of pyrrole in the presence of nickel particles. mdpi.comElectrical properties controlled by polypyrrole; magnetic properties controlled by nickel content. researchgate.netMagnetorheological Fluids researchgate.net

Future Research Directions and Emerging Paradigms in Nickel Ii Acetate Hydrate Chemistry

Rational Design of Novel Nickel(II) Acetate (B1210297) Hydrate-Derived Functional Materials

The ability to rationally design functional materials from simple precursors is a cornerstone of modern chemistry. Nickel(II) acetate hydrate (B1144303) serves as an excellent starting point for the synthesis of a variety of materials, including metal-organic frameworks (MOFs), catalysts, and nanoparticles. sigmaaldrich.comontosight.ai The design of these materials hinges on the controlled manipulation of reaction conditions and the judicious selection of co-reagents to direct the assembly of the final product with desired structural and functional attributes.

A significant area of research is the synthesis of metal-organic frameworks (MOFs) . Nickel(II) acetate hydrate can be used as a metal source, reacting with organic linkers to form porous crystalline structures with applications in gas storage, separation, and catalysis. rsc.orgnih.gov For instance, nitrogen-rich nickel-MOFs have been synthesized hydrothermally using imidazole (B134444) and adenine (B156593) as linkers, demonstrating high catalytic activity for the chemical fixation of CO2. nih.gov The rational design of these MOFs involves selecting linkers with specific geometries and functionalities to control the pore size, surface area, and chemical environment within the framework. Mechanochemical methods, such as microwave-assisted ball milling, offer a rapid and solvent-less route to produce MOFs from nickel(II) acetate and organic linkers like trimesic acid. rsc.org

MOF PrecursorsSynthesis MethodKey Feature of MOFPotential Application
Nickel(II) acetate tetrahydrate, Trimesic acidMicrowave-assisted ball millingHigh adsorption capacityWastewater treatment (Congo red removal) rsc.org
Nickel(II) nitrate (B79036) hexahydrate, Imidazole, AdenineHydrothermalNitrogen-rich, high thermal stabilityCO2 cycloaddition nih.gov
Zirconium(IV) chloride, Terephthalic acid, Nickel loadingMechanochemical (post-synthesis modification)Nickel oxide nanoparticles within MOF structureBiomass upgrading mdpi.comresearchgate.net

Beyond MOFs, this compound is a key precursor in the synthesis of nickel-based catalysts . These catalysts are pivotal in a range of chemical transformations, including hydrogenation and oxidation reactions. The rational design of these catalysts focuses on controlling the size, morphology, and composition of the active nickel species. For example, nickel oxide (NiO) nanoparticles with controlled particle sizes can be synthesized by the thermal decomposition of a mixture of nickel acetate and a polymer like poly(vinyl acetate) (PVAc). researchgate.netresearchgate.net The properties of the resulting NiO nanoparticles can be tuned by adjusting the heat treatment temperature and the precursor composition. researchgate.netresearchgate.net Furthermore, nickel catalysts derived from nickel-containing layered double hydroxides (LDHs) have shown promise in the aqueous-phase hydrogenation of furfural. mdpi.com The catalytic activity and selectivity can be controlled by the catalyst reduction temperature, which influences the size and dispersion of the nickel particles. mdpi.com

Application of In Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanisms of material formation and catalytic reactions is crucial for their optimization. In situ characterization techniques, which monitor reactions as they occur, provide invaluable insights into transient intermediates and reaction pathways. In the context of this compound chemistry, several techniques are emerging as powerful tools for reaction monitoring.

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or a quadrupole mass spectrometer (QMS) is a powerful method for studying the thermal decomposition of nickel(II) acetate tetrahydrate. researchgate.net This integrated approach allows for the simultaneous measurement of mass loss and the identification of evolved gaseous products. Studies have shown that the decomposition proceeds through distinct steps, including dehydration, the formation of an intermediate basic acetate, and the eventual decomposition to nickel oxide, releasing products like water, acetic acid, acetone, and carbon dioxide. researchgate.netcapes.gov.br

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that can be applied in situ to monitor changes in the chemical state of nickel during reactions. For instance, in situ XPS has been used to observe the phase transitions in metastable nickel carbide/carbon nanocomposites, providing information on the evolution of different nickel species as a function of temperature. acs.org This technique is particularly useful for understanding the activation of nickel-based catalysts and the nature of the active sites.

The table below summarizes some of the key findings from in situ studies on the thermal decomposition of nickel(II) acetate tetrahydrate.

TechniqueAtmosphereKey ObservationsReference
TGA-QMSHeliumDehydration occurs between 118 and 137°C. Decomposition of the acetate group leads to the evolution of H2, H2O, C2H2, C2H5OH, CH3CHO, CO, and CO2. researchgate.net
TGA, DTA, XRD, IRAirComplete decomposition to a mixture of NiO and elemental Ni at 500°C. Dehydration at 160°C, melting at 310°C, and formation of NiCO3 at 330°C. capes.gov.br
FT-IR-Confirmed the complete removal of the organic precursor (PVAc) and the formation of Ni-O bonds during the synthesis of NiO nanoparticles. researchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is a powerful paradigm for accelerating the discovery and development of new materials and catalysts. Density Functional Theory (DFT) and other computational methods provide atomic-level insights into reaction mechanisms, electronic structures, and the origins of selectivity, complementing experimental observations. acs.orgrsc.org

In the realm of nickel catalysis, DFT calculations have been employed to investigate the mechanism of reactions such as the intramolecular asymmetric anti-hydrometalative cyclization of alkynones. rsc.org These studies can elucidate the role of the nickel catalyst, the transition state structures, and the factors controlling enantioselectivity. rsc.org For instance, computational studies can reveal the importance of non-covalent interactions, such as hydrogen bonding, in determining the stereochemical outcome of a reaction.

The integration of computational and experimental approaches is also valuable in understanding the properties of nickel-containing materials. For example, DFT calculations can be used to predict the electronic band structure and optical properties of nickel oxide nanoparticles, which can then be compared with experimental data from UV-vis spectroscopy. acs.org This combined approach provides a more complete picture of the material's properties and their relationship to its structure.

A notable example of this integrated approach is the study of photocatalytic degradation of dyes using nickel sulfide (B99878) (NiS) nanoparticles. acs.org Experimental work demonstrated the synthesis of NiS nanoparticles from nickel(II) acetate tetrahydrate and their effectiveness in degrading Reactive Black 5 (RB5) dye. acs.org Complementary DFT calculations were used to analyze the interaction sites within the dye molecule and to confirm the suitability of the NiS band gap for visible-light-driven photocatalysis. acs.org

Sustainable Synthesis and Application Development for this compound Systems

The principles of green chemistry are increasingly guiding the development of new synthetic methods and applications for chemical compounds. For this compound, this translates to a focus on more environmentally benign synthesis routes and the development of applications that contribute to sustainability.

Sustainable Synthesis: Traditional methods for synthesizing nickel(II) acetate often involve the use of strong acids. sciencemadness.orglookchem.com Greener approaches are being explored, such as the use of nickel hydroxide (B78521) or nickel carbonate with acetic acid, which can be more energy-efficient and generate less hazardous waste. lookchem.comwikipedia.org Furthermore, the development of solvent-free synthesis methods, like the mechanochemical synthesis of MOFs, reduces the reliance on volatile organic solvents. rsc.org The use of plant extracts as reducing and capping agents for the synthesis of nickel nanoparticles represents another promising green synthesis route. nih.gov

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of a product or process from cradle to gate. nickelinstitute.org LCAs of nickel products provide valuable data on energy consumption, greenhouse gas emissions, and other environmental indicators associated with their production. d-nb.inforesearchgate.net Studies have shown that the primary extraction and refining steps are major contributors to the environmental footprint of nickel. d-nb.inforesearchgate.net The use of recycled nickel as a raw material can significantly reduce the environmental impact of nickel powder production. continuumpowders.com

The table below presents selected environmental impact data for the production of 1 kg of different nickel products, highlighting the importance of considering the entire life cycle.

ProductGlobal Warming Potential (kg CO2 eq.)Primary Energy Demand (MJ)Data Year
Class 1 Nickel13.12672021 nickelinstitute.org
Nickel in Ferronickel (27% Ni)-7032021 nickelinstitute.org
Nickel Sulfate (B86663) Hexahydrate3.6-2021 nickelinstitute.org
Class 1 Nickel-1472011 d-nb.inforesearchgate.net
Nickel in Ferronickel-4852011 d-nb.inforesearchgate.net

Sustainable Applications: The applications of materials derived from this compound can also contribute to sustainability. For example, nickel-based catalysts are crucial for processes like the hydrogenation of biomass-derived molecules to produce biofuels and bio-based chemicals. mdpi.comresearchgate.netmdpi.com MOFs synthesized from nickel(II) acetate can be used for carbon capture and storage, helping to mitigate greenhouse gas emissions. nih.gov The development of more efficient and durable materials for energy storage devices, such as batteries and supercapacitors, where nickel compounds play a significant role, is another key area of sustainable application development. sigmaaldrich.com

Q & A

Basic: What are the standard methods for synthesizing Nickel(II) acetate tetrahydrate in laboratory settings?

Methodological Answer:
Nickel(II) acetate tetrahydrate is typically synthesized by reacting nickel carbonate (NiCO₃) or nickel oxide (NiO) with glacial acetic acid under controlled conditions. A common protocol involves:

Dissolving NiCO₃ in excess acetic acid while heating at 60–80°C under reflux for 4–6 hours.

Filtering the solution to remove unreacted solids.

Crystallizing the product by slow evaporation at room temperature or cooling to 4°C.

Confirming yield via gravimetric analysis and purity via elemental analysis (C, H, Ni content) .
Advanced Note: For air-sensitive applications, perform reactions under nitrogen and use anhydrous solvents to minimize hydrolysis.

Basic: What safety protocols are critical when handling Nickel(II) acetate tetrahydrate?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves (tested for chemical permeation), lab coats, and safety goggles. Use a face shield during bulk handling .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols, as nickel compounds are classified as carcinogens (Group 1, IARC) .
  • Storage: Keep in airtight containers with desiccants to prevent hydration/dehydration cycles. Label containers with hazard warnings (e.g., "Carcinogen," "Harmful if inhaled") .

Basic: How is the octahedral coordination structure of Nickel(II) acetate tetrahydrate experimentally verified?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve the crystal structure to confirm the octahedral geometry around the Ni²⁺ center, coordinated by four water molecules and two acetate ligands .
  • FT-IR Spectroscopy: Identify characteristic bands for acetate (νₐₛ(COO⁻) ~1560 cm⁻¹, νₛ(COO⁻) ~1415 cm⁻¹) and coordinated water (broad O-H stretch ~3450 cm⁻¹) .
  • Thermogravimetric Analysis (TGA): Quantify water loss steps (e.g., ~90°C for crystal water; ~250°C for acetate decomposition) to validate hydration states .

Advanced: How can researchers resolve contradictions in reported thermal stability data for Nickel(II) acetate hydrate?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., crystal water loss at 90°C vs. 110°C) often arise from differences in:

Atmosphere: Conduct TGA under inert (N₂) vs. oxidative (air) conditions to assess stability thresholds .

Sample Purity: Use ICP-MS to detect trace metals (e.g., Co, Fe) that may catalyze decomposition.

Heating Rates: Compare data at 5°C/min vs. 10°C/min to identify kinetic vs. thermodynamic transitions.
Reference Example: A 2022 study (Pertanika Journal) used isothermal TGA at 90°C to confirm tetrahydrate → anhydrous transition in ethanol/DEA systems .

Advanced: What mechanistic insights guide the use of Nickel(II) acetate in catalysis or electroplating research?

Methodological Answer:

  • Electroplating: Optimize bath composition by adjusting pH (4–5), temperature (50–60°C), and acetate concentration to control Ni²⁺ deposition rates. Use cyclic voltammetry to study redox behavior .
  • Catalysis: In cross-coupling reactions, Ni(II) acetate acts as a pre-catalyst. Reduce it in situ with ligands (e.g., bipyridine) to generate active Ni(0) species. Monitor reaction progress via GC-MS or NMR .
    Caution: Air-sensitive intermediates require Schlenk-line techniques for reproducibility.

Advanced: How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Control Parameters:
    • Maintain stoichiometric excess of acetic acid (≥10%) to ensure complete NiCO₃ dissolution.
    • Standardize crystallization conditions (e.g., cooling rate, solvent purity).
  • Quality Control:
    • Use ICP-OES to verify Ni content (theoretical: ~24.7% for tetrahydrate).
    • Perform PXRD to confirm phase purity against reference patterns (ICDD PDF-00-025-0581) .

Basic: What analytical techniques are recommended for quantifying this compound purity?

Methodological Answer:

  • Elemental Analysis: Measure C, H, and Ni content (deviation >2% indicates impurities).
  • Titrimetry: Use EDTA complexometric titration to determine Ni²⁺ concentration .
  • UV-Vis Spectroscopy: Compare absorbance at λₘₐₓ ~395 nm (d-d transitions) with standard curves .

Advanced: What are the implications of Nickel(II) acetate’s hygroscopicity in air-sensitive syntheses?

Methodological Answer:

  • Handling: Store under argon and use anhydrous solvents (e.g., THF, DMF) to prevent hydration.
  • In Situ Monitoring: Employ Karl Fischer titration to track water content during reactions.
  • Case Study: A 2023 study noted erratic catalytic yields due to unintended hydrate formation; switching to anhydrous Ni(OAc)₂ resolved reproducibility issues .

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